Cas no 5228-33-1 (Methyl azepane-2-carboxylate)

Methyl azepane-2-carboxylate is a versatile heterocyclic compound featuring a seven-membered azepane ring with a carboxylate ester functional group. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive molecules. The ester moiety enhances reactivity, facilitating further derivatization, while the azepane core contributes to conformational flexibility, which is advantageous in drug design. This compound is commonly employed in the development of peptidomimetics and as a building block for nitrogen-containing scaffolds. Its stability under standard conditions and compatibility with various reaction conditions underscore its utility in medicinal chemistry and material science applications.
Methyl azepane-2-carboxylate structure
Methyl azepane-2-carboxylate structure
Product Name:Methyl azepane-2-carboxylate
CAS No:5228-33-1
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD11044896
CID:1025974
PubChem ID:13595678
Update Time:2025-11-02

Methyl azepane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl azepane-2-carboxylate
    • hexahydro-1H-Azepine-2-carboxylic acid methyl ester
    • AGN-PC-00N7Z3
    • AK-77516
    • ANW-68585
    • CTK8C2556
    • I14-13610
    • KB-54723
    • SureCN1688457
    • Azepane-2-carboxylic acid methyl ester
    • 5228-33-1
    • methylazepane-2-carboxylate
    • DB-002279
    • CS-0102396
    • A871031
    • SCHEMBL1688457
    • AKOS006307850
    • DTXSID00544631
    • EN300-150807
    • Q-103576
    • MDL: MFCD11044896
    • Inchi: 1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3
    • InChI Key: GVNASBFHUYHYAT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CCCCCN1)=O

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.3Ų

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Methyl azepane-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:5228-33-1)Methyl azepane-2-carboxylate
Order Number:A871031
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:26
Price ($):381.0
Email:sales@amadischem.com

Additional information on Methyl azepane-2-carboxylate

Exploring Methyl azepane-2-carboxylate (CAS No. 5228-33-1): Properties, Applications, and Market Insights

Methyl azepane-2-carboxylate (CAS No. 5228-33-1) is a versatile organic compound with a growing presence in pharmaceutical and chemical research. This ester derivative of azepane has garnered attention due to its unique structural properties and potential applications in drug discovery and specialty chemistry. With the increasing demand for novel heterocyclic compounds in medicinal chemistry, methyl 2-azepanecarboxylate has emerged as a valuable building block for synthesizing more complex molecules.

The molecular structure of Methyl azepane-2-carboxylate features a seven-membered azepane ring with an ester functional group at the 2-position. This configuration provides both lipophilic character and reactive sites for further chemical modifications. Researchers are particularly interested in how azepane carboxylate derivatives can influence the pharmacokinetic properties of potential drug candidates, especially in central nervous system (CNS) targeting compounds.

In pharmaceutical applications, methyl azepane-2-carboxylate serves as a key intermediate for synthesizing various bioactive molecules. Recent studies have explored its use in developing modulators for neurotransmitter receptors, where the azepane ring system can mimic natural ligand conformations. The compound's stability and synthetic accessibility make it attractive for medicinal chemistry programs focusing on neurological and psychiatric disorders, areas of significant unmet medical need.

The chemical synthesis of Methyl azepane-2-carboxylate typically involves esterification of azepane-2-carboxylic acid or ring-closure strategies from appropriate precursors. Process optimization for azepane ester synthesis has become a topic of interest in green chemistry circles, with researchers developing more efficient catalytic systems and environmentally benign reaction conditions. These advancements align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Analytical characterization of Methyl azepane-2-carboxylate employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's physical properties—such as its boiling point, solubility profile, and stability under various conditions—are well-documented in technical literature. These parameters are crucial for researchers considering methyl azepane carboxylate as a starting material in their synthetic routes.

Beyond pharmaceutical applications, Methyl azepane-2-carboxylate finds use in materials science as a monomer or modifier for specialty polymers. The azepane ring's conformational flexibility can impart unique mechanical and thermal properties to polymeric materials. Some studies have investigated its incorporation into smart materials that respond to environmental stimuli, though these applications remain in early development stages.

The global market for azepane derivatives like Methyl azepane-2-carboxylate has shown steady growth, driven by pharmaceutical R&D expenditure and the search for novel chemical entities. Suppliers of methyl 2-azepanecarboxylate have reported increasing demand from contract research organizations and academic laboratories. Pricing trends reflect the compound's position as a specialty chemical with relatively limited production scale compared to bulk pharmaceutical intermediates.

Quality control standards for Methyl azepane-2-carboxylate have become more stringent as its applications mature. Leading manufacturers now provide comprehensive certificates of analysis and detailed technical data sheets. The compound is typically supplied in high-purity grades (≥98%) with strict limits on residual solvents and byproducts, meeting the exacting requirements of modern drug discovery programs.

Storage and handling recommendations for methyl azepane carboxylate esters emphasize protection from moisture and extreme temperatures. While the compound shows good stability under normal laboratory conditions, best practices include storage under inert atmosphere for long-term preservation. These considerations are particularly important for researchers purchasing larger quantities for extended synthetic campaigns.

Recent scientific literature highlights innovative uses of Methyl azepane-2-carboxylate in asymmetric synthesis and chiral auxiliary applications. The compound's potential as a scaffold for creating stereochemically defined molecules has attracted attention from synthetic chemists working on complex natural product analogs. This aligns with current trends in pharmaceutical development favoring single-enantiomer drugs.

Environmental and safety assessments of azepane carboxylate compounds indicate favorable profiles compared to many alternative heterocyclic systems. The biodegradation pathways and ecotoxicological impacts of these materials have become important considerations as regulatory agencies worldwide implement stricter guidelines for chemical substances. Manufacturers of methyl azepane-2-carboxylate have responded with improved environmental footprint assessments.

Future research directions for Methyl azepane-2-carboxylate may explore its incorporation into metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's nitrogen-containing heterocycle offers coordination sites that could be exploited in materials science applications. Additionally, continued investigation of its pharmacological potential may uncover new therapeutic applications for this versatile chemical building block.

For researchers sourcing methyl 2-azepanecarboxylate, vendor selection criteria should include not only price and purity but also technical support capabilities. Leading suppliers now offer custom synthesis services and scale-up options for promising derivatives. The development of efficient synthetic routes to azepane carboxylate esters remains an active area of process chemistry research.

In conclusion, Methyl azepane-2-carboxylate (CAS No. 5228-33-1) represents an important structural motif in modern chemical research. Its applications span pharmaceutical development, materials science, and specialty chemical synthesis. As understanding of its properties and reactivity deepens, this compound will likely find even broader utility in scientific and industrial applications, particularly in areas requiring structurally sophisticated building blocks.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5228-33-1)Methyl azepane-2-carboxylate
A871031
Purity:99%
Quantity:25g
Price ($):381.0
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